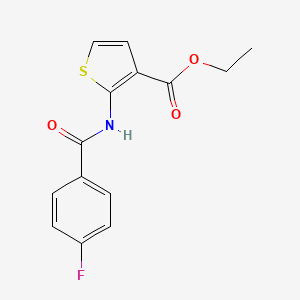
Ethyl 2-(4-fluorobenzamido)thiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
Target of Action
The primary target of Ethyl 2-(4-fluorobenzamido)thiophene-3-carboxylate is the mycolic acid synthesized by Pks 13 . This target plays a crucial role in the development of tuberculosis, a major contagious air-borne disease .
Mode of Action
It is known that the compound interacts with its target, mycolic acid, in a way that affects the bioactivity and drug likeness of the compound .
Biochemical Pathways
It is known that the compound interacts with the mycolic acid pathway, which is crucial for the survival and virulence of mycobacterium tuberculosis .
Result of Action
It is known that the compound has a moderate to excellent bioactivity against its receptor .
Action Environment
It is known that the compound’s action can be influenced by factors such as the presence of in 3+ .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-fluorobenzamido)thiophene-3-carboxylate typically involves the condensation of 4-fluorobenzoic acid with thiophene-3-carboxylic acid, followed by esterification with ethanol . The reaction conditions often require the use of a dehydrating agent such as thionyl chloride or phosphorus pentachloride to facilitate the formation of the amide bond. The final esterification step is usually carried out under acidic conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
化学反应分析
Types of Reactions
Ethyl 2-(4-fluorobenzamido)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the benzene ring can be reduced to an amine.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .
科学研究应用
Ethyl 2-(4-fluorobenzamido)thiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and analgesic agents.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
相似化合物的比较
Similar Compounds
- Ethyl 2-(4-chlorobenzamido)thiophene-3-carboxylate
- Ethyl 2-(4-bromobenzamido)thiophene-3-carboxylate
- Ethyl 2-(4-methylbenzamido)thiophene-3-carboxylate
Uniqueness
Ethyl 2-(4-fluorobenzamido)thiophene-3-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development .
属性
IUPAC Name |
ethyl 2-[(4-fluorobenzoyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3S/c1-2-19-14(18)11-7-8-20-13(11)16-12(17)9-3-5-10(15)6-4-9/h3-8H,2H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFBRKTVMLBLCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-methoxy-1-(2-methylphenyl)-6-oxo-N-[4-(trifluoromethoxy)phenyl]-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2970050.png)
![(3-(dimethylamino)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2970051.png)
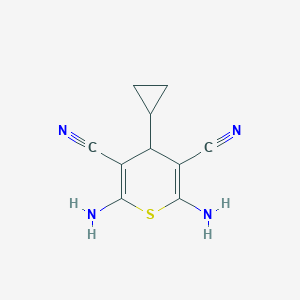
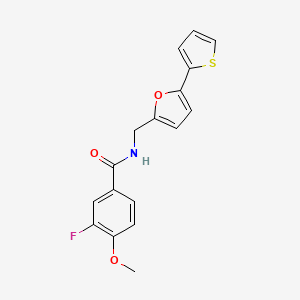

![2-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)nicotinamide](/img/structure/B2970063.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide](/img/structure/B2970065.png)
![3-Methoxy-4-{3-oxo-3-[2-(trifluoromethyl)pyrrolidin-1-yl]propoxy}benzaldehyde](/img/structure/B2970066.png)
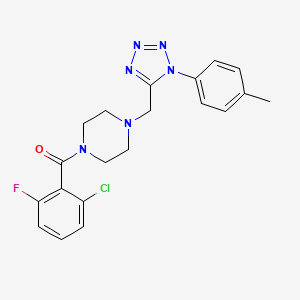
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3,5-dimethylbenzamide](/img/structure/B2970069.png)
![2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2970070.png)
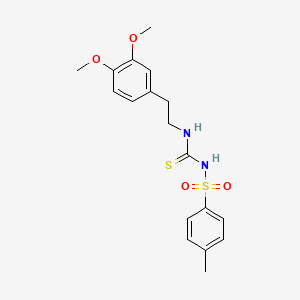
![(oxan-2-yl)methyl N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]carbamate](/img/structure/B2970072.png)
![5,6-dichloro-N-[2-(propylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2970073.png)
